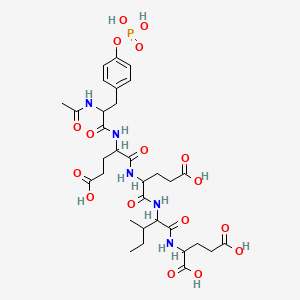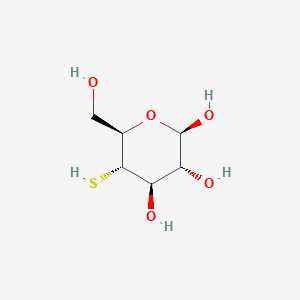![molecular formula C11H17N2O7P B10769359 2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid](/img/structure/B10769359.png)
2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxyl-Alanine-5-Phosphate is a derivative of vitamin B6 and serves as a coenzyme in various enzymatic reactions. It is involved in the metabolism of amino acids, neurotransmitters, and other vital biochemical processes. This compound is essential for the proper functioning of many biological systems, including the nervous system and the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxyl-Alanine-5-Phosphate can be synthesized through the phosphorylation of pyridoxal, which is then coupled with alanine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of Pyridoxyl-Alanine-5-Phosphate often involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process includes the extraction of pyridoxal from natural sources, followed by chemical modification and purification .
Chemical Reactions Analysis
Types of Reactions: Pyridoxyl-Alanine-5-Phosphate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridoxic acid.
Reduction: It can be reduced to form pyridoxamine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like hydroxide ions.
Major Products:
Oxidation: Pyridoxic acid.
Reduction: Pyridoxamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridoxyl-Alanine-5-Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a coenzyme in various biochemical assays to study enzyme kinetics and mechanisms.
Biology: It plays a crucial role in the synthesis and degradation of neurotransmitters, making it essential for neurological studies.
Medicine: It is used in the treatment of vitamin B6 deficiency and related disorders. It is also being studied for its potential role in treating epilepsy and other neurological conditions.
Industry: It is used in the production of dietary supplements and fortified foods.
Mechanism of Action
Pyridoxyl-Alanine-5-Phosphate acts as a coenzyme by forming a Schiff base with amino acids. This intermediate facilitates various biochemical reactions, including transamination, decarboxylation, and racemization. The compound interacts with specific enzymes, altering their activity and enabling the catalysis of essential metabolic processes .
Similar Compounds:
Pyridoxal-5-Phosphate: Another derivative of vitamin B6, involved in similar biochemical processes.
Pyridoxamine-5-Phosphate: Also a derivative of vitamin B6, with similar coenzyme functions.
Uniqueness: Pyridoxyl-Alanine-5-Phosphate is unique due to its specific role in the metabolism of alanine and its involvement in the synthesis of neurotransmitters. Its ability to participate in a wide range of biochemical reactions makes it a versatile and essential compound in both research and clinical settings .
properties
Molecular Formula |
C11H17N2O7P |
|---|---|
Molecular Weight |
320.24 g/mol |
IUPAC Name |
2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C11H17N2O7P/c1-6-10(14)9(4-13-7(2)11(15)16)8(3-12-6)5-20-21(17,18)19/h3,7,13-14H,4-5H2,1-2H3,(H,15,16)(H2,17,18,19) |
InChI Key |
WACJCHFWJNNBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC(C)C(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,6S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B10769278.png)
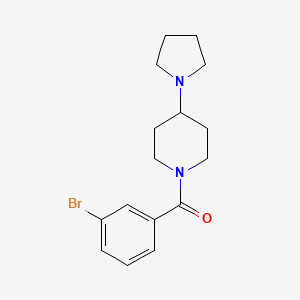
![(1S,3R,6S,8R,11S,12S,14S,15R,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769287.png)
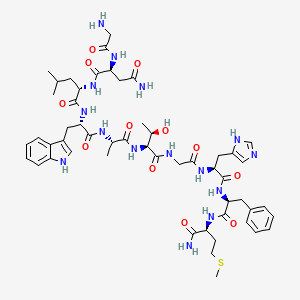

![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)
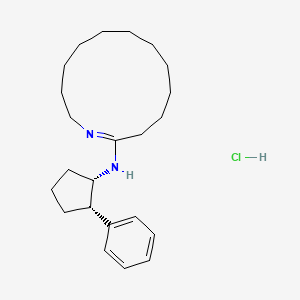
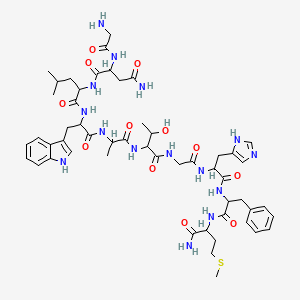
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B10769344.png)


![(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B10769374.png)
